

Technical Support Center: 4-(Morpholin-4-ylsulfonyl)phenol NMR Peak Assignment

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Morpholin-4-ylsulfonyl)phenol

Cat. No.: B1598892

[Get Quote](#)

Welcome to the technical support center for "**4-(Morpholin-4-ylsulfonyl)phenol**." This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the NMR peak assignment for this compound. Here, we address common issues in a question-and-answer format, providing in-depth explanations and practical troubleshooting protocols to ensure the scientific integrity of your results.

Structure and Numbering

Before delving into specific NMR issues, it's crucial to have a clear understanding of the molecule's structure and the conventional numbering system used for peak assignment.

Figure 1: Structure and numbering of **4-(Morpholin-4-ylsulfonyl)phenol**.

Frequently Asked Questions (FAQs) & Troubleshooting

¹H NMR Spectra

Question 1: Why is my phenolic -OH proton peak broad, or why is its chemical shift different from the literature value?

Answer: The chemical shift and appearance of the phenolic hydroxyl (-OH) proton are highly sensitive to experimental conditions.

- Causality: The -OH proton can participate in hydrogen bonding with the solvent or other molecules of the analyte.[\[1\]](#)[\[2\]](#)[\[3\]](#) It also undergoes chemical exchange with residual water or other protic species in the NMR solvent.[\[1\]](#) These dynamic processes lead to peak broadening and cause the chemical shift to vary significantly based on:
 - Solvent: In aprotic solvents like DMSO-d₆, hydrogen bonding with the solvent is strong, shifting the -OH peak downfield (higher ppm).[\[1\]](#) In contrast, in solvents like CDCl₃, the shift is more susceptible to concentration and water content.[\[4\]](#)[\[5\]](#)
 - Concentration: At higher concentrations, intermolecular hydrogen bonding between phenol molecules can occur, affecting the chemical shift.
 - Water Content: Even trace amounts of water in the NMR solvent can lead to rapid exchange with the -OH proton, causing the peak to broaden or even disappear.
 - Temperature: Lowering the temperature can slow down the exchange rate, resulting in a sharper -OH peak.[\[1\]](#)

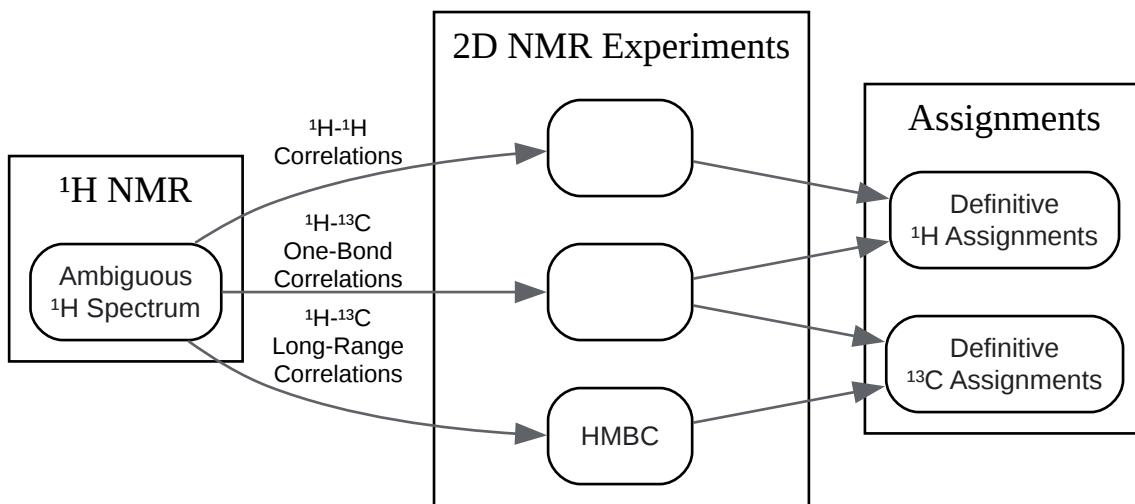
Troubleshooting Protocol:

- D₂O Shake: To confirm the -OH peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The -OH proton will exchange with deuterium, causing the peak to disappear or significantly diminish.[\[3\]](#)
- Solvent Selection: If possible, acquire the spectrum in a dry, aprotic solvent like DMSO-d₆ or acetone-d₆ to obtain a sharper, more consistent -OH signal.[\[1\]](#)
- Temperature Variation: If your spectrometer allows, acquire the spectrum at a lower temperature to reduce the rate of chemical exchange.[\[1\]](#)

Question 2: The aromatic region of my ¹H NMR spectrum shows a complex pattern. How can I definitively assign the protons?

Answer: The aromatic region of **4-(Morpholin-4-ylsulfonyl)phenol** should exhibit an AA'BB' system due to the para-substitution pattern. The protons ortho to the sulfonyl group (H₂, H₆) will be deshielded and appear further downfield compared to the protons ortho to the hydroxyl group (H₃, H₅).

- Causality: The electron-withdrawing nature of the sulfonyl group (-SO₂-) deshields the ortho protons (H2, H6), shifting them to a higher chemical shift (downfield).[6] Conversely, the electron-donating hydroxyl group (-OH) shields its ortho protons (H3, H5), moving them upfield. The coupling between these protons results in two doublets.


Expected ¹H NMR Data:

Proton	Expected Chemical Shift (ppm) in CDCl ₃	Multiplicity	Coupling Constant (J, Hz)
H2, H6	~7.7-7.9	Doublet	~8-9
H3, H5	~6.9-7.1	Doublet	~8-9
Morpholine (-O-CH ₂ -)	~3.7-3.9	Triplet	~4-5
Morpholine (-N-CH ₂ -)	~3.0-3.2	Triplet	~4-5
Phenolic -OH	Variable (e.g., 4-7 in CDCl ₃ , 9-10 in DMSO-d ₆)	Broad Singlet	N/A

Note: These are approximate values and can vary based on solvent and concentration.

Troubleshooting with 2D NMR:

If the 1D spectrum is ambiguous, 2D NMR techniques are invaluable for definitive assignment.

[Click to download full resolution via product page](#)

Figure 2: Workflow for using 2D NMR to resolve assignment issues.

- COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). In this case, you would expect to see a cross-peak between the aromatic doublets (H2/H6 and H3/H5).[7][8][9]
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[7][8][10] This is essential for assigning the protonated carbons in the ¹³C spectrum.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[7][11] This is crucial for assigning quaternary (non-protonated) carbons. For example, the morpholine protons (H7/H10) should show a correlation to the sulfur-bearing carbon (C1).

¹³C NMR Spectra

Question 3: I am having trouble assigning the quaternary carbons in my ¹³C NMR spectrum. How can I distinguish between them?

Answer: Assigning the quaternary carbons (C1 and C4) requires careful analysis of their expected chemical shifts and, ideally, confirmation with an HMBC experiment.

- Causality: The chemical shift of a carbon is influenced by the electronegativity of the atoms attached to it and its position in the aromatic ring.
 - C4 (attached to -OH): The oxygen of the hydroxyl group is highly electronegative and deshields C4, but the lone pairs on the oxygen also participate in resonance, which has a shielding effect. Typically, the ipso-carbon of a phenol appears around 155-160 ppm.[12]
 - C1 (attached to -SO₂-): The strongly electron-withdrawing sulfonyl group will deshield C1, but its chemical shift is generally less than that of the phenol ipso-carbon.

Expected ¹³C NMR Data:

Carbon	Expected Chemical Shift (ppm) in CDCl ₃
C4	~158-162
C1	~130-135
C2, C6	~128-130
C3, C5	~115-117
C7, C10 (-O-CH ₂ -)	~66-68
C8, C9 (-N-CH ₂ -)	~46-48

Note: These are approximate values and can vary based on the solvent.[13]

HMBC for Quaternary Carbon Assignment:

- Identify Key Correlations:
 - The protons ortho to the sulfonyl group (H2, H6) will show a 3-bond correlation to C4.
 - The protons ortho to the hydroxyl group (H3, H5) will show a 3-bond correlation to C1.
 - The morpholine protons adjacent to the nitrogen (H7, C10) will show a 3-bond correlation to C1.

- Assign Based on Correlations: By observing these cross-peaks in the HMBC spectrum, you can unambiguously assign C1 and C4.

Potential Impurities

Question 4: I see unexpected peaks in my NMR spectra. What are the likely impurities from the synthesis?

Answer: The most common synthesis of **4-(Morpholin-4-ylsulfonyl)phenol** involves the reaction of 4-hydroxybenzenesulfonyl chloride with morpholine or the sulfonation of phenol followed by conversion to the sulfonyl chloride and reaction with morpholine.[14] Potential impurities could include:

- Starting Materials: Unreacted phenol or morpholine.
- Side Products: Di-substituted products or products from reaction at the hydroxyl group.
- Residual Solvents: Solvents used in the synthesis and purification steps.

Troubleshooting Protocol:

- Check Starting Material Spectra: Compare the impurity peaks with the NMR spectra of your starting materials.
- Solvent Peak Tables: Consult standard tables of NMR solvent impurities to identify any residual solvents.[15]
- Purification: If significant impurities are present, re-purify your compound using techniques like column chromatography or recrystallization.

By systematically applying these troubleshooting steps and utilizing 2D NMR techniques when necessary, you can confidently assign the NMR spectra of **4-(Morpholin-4-ylsulfonyl)phenol** and ensure the integrity of your experimental data.

References

- Advanced 2D NMR Techniques Guide. Scribd. [\[Link\]](#)
- 4-(Morpholinosulfonyl)phenol. Porphyrin-Systems. [\[Link\]](#)
- Applying 2D NMR methods to the structural elucidation of complex n

- Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on ^1H NMR chemical shifts. Royal Society of Chemistry. [\[Link\]](#)
- ^1H -NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds.
- CAS NO. 3077-65-4 | 4-(Morpholinosulfonyl)phenol. Arctom. [\[Link\]](#)
- Common 2D (COSY, HSQC, HMBC).
- Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [\[Link\]](#)
- Solvent effects in the proton magnetic resonance spectra of phenols. E-Periodica. [\[Link\]](#)
- Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [\[Link\]](#)
- (PDF) Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on ^1H NMR chemical shifts.
- Supporting information for. The Royal Society of Chemistry. [\[Link\]](#)
- ^1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects.
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [\[Link\]](#)
- 4-(Morpholin-4-yl)phenol. CAS Common Chemistry. [\[Link\]](#)
- Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.
- Appendix I. University of Rochester. [\[Link\]](#)
- Sulfamide - Optional[^{15}N NMR] - Chemical Shifts. SpectraBase. [\[Link\]](#)
- synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives.
- NMR Spectroscopy :: ^{13}C NMR Chemical Shifts.
- 4-(5-(Morpholinosulfonyl)thiophen-2-yl)thiophen-2-ylsulfonylmorpholine. PubChem. [\[Link\]](#)
- ^{13}C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpret
- (PDF) Morpholines. Synthesis and Biological Activity.
- Synthesis of phenolsulfonic acid. PrepChem.com. [\[Link\]](#)
- NMR Spectroscopy :: ^1H NMR Chemical Shifts.
- ^1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. [\[Link\]](#)
- Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. MDPI. [\[Link\]](#)
- Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-periodica.ch [e-periodica.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. prepchem.com [prepchem.com]
- 15. repositorio.uam.es [repositorio.uam.es]
- To cite this document: BenchChem. [Technical Support Center: 4-(Morpholin-4-ylsulfonyl)phenol NMR Peak Assignment]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1598892#4-morpholin-4-ylsulfonyl-phenol-nmr-peak-assignment-issues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com